5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile
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Overview
Description
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolopyrazine scaffold . Another approach involves the use of direct C-H arylation and cycloaddition reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available commercially with high purity, indicating that scalable synthetic routes have been developed .
Chemical Reactions Analysis
Types of Reactions: 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can lead to the formation of different derivatives.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Exhibits different biological activities compared to 5H-pyrrolo[2,3-b]pyrazine.
Uniqueness: 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile is unique due to its specific kinase inhibitory activity, which is not as prominent in other pyrrolopyrazine derivatives .
Properties
CAS No. |
2118657-04-6 |
---|---|
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-5-4-10-7-6(11-5)1-2-9-7/h1-2,4H,(H,9,10) |
InChI Key |
ZHCAJBRYXOJXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)C#N |
Origin of Product |
United States |
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